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Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) that has become a standard of care for patients with EGFR-mutated non-

small cell lung cancer (NSCLC).[1][2] Despite its initial efficacy, acquired resistance often leads

to disease progression.[3][4] Key mechanisms of resistance include the activation of bypass

signaling pathways, with MET amplification being one of the most common.[3][5][6] This has

prompted extensive research into combination therapies aimed at overcoming or delaying

resistance and improving patient outcomes.[2]

These application notes provide an overview of preclinical and clinical studies involving

Osimertinib in combination with other anticancer agents, such as the MET inhibitor Savolitinib

and standard chemotherapy. Detailed protocols for key experimental assays are also provided

to facilitate further research in this area.

Signaling Pathways and Rationale for Combination
Therapy
Osimertinib selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations.

However, tumors can develop resistance by activating alternative signaling pathways, such as

the MET pathway.[3][6] MET amplification can lead to EGFR-independent tumor growth,
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rendering Osimertinib ineffective. Combining Osimertinib with a MET inhibitor like Savolitinib

simultaneously blocks both the EGFR and MET pathways, a strategy that has shown promise

in overcoming this resistance mechanism.[3][5][6][7] Another approach is to combine

Osimertinib with chemotherapy to target a broader range of cancer cell vulnerabilities from the

outset of treatment.[1][2][8]
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Caption: EGFR and MET signaling pathways and points of inhibition by Osimertinib and

Savolitinib.
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Quantitative Data from Combination Studies
The efficacy of Osimertinib in combination therapies has been evaluated in both preclinical and

clinical settings. The following tables summarize key quantitative data from these studies.

Preclinical In Vivo Data: Osimertinib + Savolitinib

Treatment Group
Dose Schedule
(mg/kg, daily)

Tumor Growth
Inhibition (TGI) /
Regression

Reference

Osimertinib

(monotherapy)
10

34% TGI (not

significant)
[6][9]

Savolitinib

(monotherapy)
15 ~84% TGI (significant) [6][9]

Osimertinib +

Savolitinib (combo)
10 + 15

84% Tumor

Regression
[6][9]

Osimertinib +

Savolitinib (combo)
10 + 2.5

46% Tumor

Regression
[9]

Osimertinib +

Savolitinib (combo)
10 + 1 96% TGI [6][9]

Osimertinib +

Savolitinib (combo)
10 + 0.3 81% TGI [9]

Data from a patient-derived xenograft (PDX) mouse model with EGFRm, MET-amplified

NSCLC.[9]

Clinical Trial Data: Osimertinib + Savolitinib
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Trial Name /
Cohort

Patient
Population

Objective
Response
Rate (ORR)

Median
Duration of
Response
(DoR)

Median
Progressio
n-Free
Survival
(PFS)

Reference

TATTON

(Phase Ib)

EGFRm,

MET-

amplified

NSCLC with

progression

on prior

EGFR-TKI

Encouraging

antitumor

activity

reported

- - [5][7][10]

SAVANNAH

(Phase II)

EGFRm,

MET-

overexpresse

d/amplified

NSCLC with

progression

on first-line

Osimertinib

32% (overall) 8.3 months 5.3 months [3]

SAVANNAH

(IHC90+/FIS

H10+

subgroup)

High MET

overexpressi

on/amplificati

on

49% 9.3 months - [3][6][10]

FLOWERS

(Phase II)

First-line

treatment for

de novo

MET-

aberrant,

EGFRm

advanced

NSCLC

90.5%

(combo) vs

60.9%

(mono)

18.6 months

(combo) vs

8.4 months

(mono)

19.5 months

(combo) vs

9.3 months

(mono)

[11][12][13]

Clinical Trial Data: Osimertinib + Chemotherapy
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Trial
Name

Patient
Populatio
n

Treatmen
t Arms

Median
Overall
Survival
(OS)

Median
Progressi
on-Free
Survival
(PFS)

Objective
Respons
e Rate
(ORR)

Referenc
e

FLAURA2

(Phase III)

Newly

diagnosed

EGFR-

mutated

advanced

NSCLC

Osimertinib

+ Platinum-

Pemetrexe

d vs

Osimertinib

alone

47.5

months vs

37.6

months

25.5

months vs

16.7

months

83.2% vs

75.5%

[1][8][14]

[15][16][17]

Experimental Protocols
Detailed and reproducible protocols are essential for preclinical evaluation of drug

combinations.

Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

Cancer cell lines of interest

Complete culture medium

Osimertinib and combination agent (e.g., Savolitinib)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in

PBS)

MTT Solvent (e.g., DMSO or acidified isopropanol)[18]
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Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells, ensuring viability is >90%.[19]

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.[18]

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell

attachment.[18]

Compound Treatment:

Prepare serial dilutions of Osimertinib, the combination agent, and the combination of both

in culture medium.

Remove the medium from the wells and add 100 µL of the compound dilutions. Include

vehicle-only wells as a negative control.

Incubate for a specified duration (e.g., 72 hours).[19]

MTT Addition:

Add 10-20 µL of MTT reagent to each well to achieve a final concentration of

approximately 0.5 mg/mL.[20]

Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan

crystals.[20]

Solubilization of Formazan:

Carefully remove the medium containing MTT.

Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.[20]
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Mix gently on an orbital shaker to ensure complete solubilization.[20]

Data Acquisition:

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference

wavelength of 630 nm can be used to reduce background noise.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for a typical cell viability (MTT) assay.

Protocol 2: Western Blot Analysis for Signaling Pathway
Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key

proteins within signaling pathways.[21][22][23]

Materials:

Treated cell lysates

RIPA lysis buffer with protease and phosphatase inhibitors[21]

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-

AKT, anti-β-actin)

HRP-conjugated secondary antibodies

ECL (Enhanced Chemiluminescence) substrate

Chemiluminescence detection system
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Procedure:

Cell Culture and Treatment:

Culture cells to 70-80% confluency.

Treat cells with Osimertinib, the combination agent, or vehicle control for the desired time.

Protein Extraction:

Wash cells twice with ice-cold PBS.

Lyse cells by adding ice-cold RIPA buffer.[21]

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.[21]

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[21]

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Electrotransfer:

Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for

5 minutes.[21]

Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate

proteins by size.[21]

Transfer the separated proteins to a nitrocellulose membrane.[24]

Immunoblotting:

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-

specific antibody binding.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle shaking.[24][25]

Wash the membrane three times for 5 minutes each with TBST.[24]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[21]

Wash the membrane again three times with TBST.

Detection:

Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence detection system.[21]

Quantify band intensities using image analysis software and normalize to a loading control

like β-actin.

Protocol 3: In Vivo Xenograft Model Efficacy Study
Xenograft models are crucial for evaluating the antitumor activity of drug combinations in a

living organism.[26][27][28]

Materials:

Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old[29]

Human cancer cell line suspension (e.g., 5 x 10^6 cells in 0.1 mL serum-free medium)[29]

Osimertinib and combination agent formulated for in vivo administration

Digital calipers

Anesthetic (e.g., isoflurane)

Procedure:

Tumor Implantation:
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Anesthetize the mouse.

Inject the cancer cell suspension subcutaneously into the right flank of each mouse.[26]

[29]

Monitor the animals regularly for tumor growth.

Group Randomization and Treatment:

When mean tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize

the mice into treatment groups (n=8-10 mice/group).[29]

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[29]

Administer treatments as per the study design (e.g., oral gavage daily). Groups should

include:

Vehicle Control

Osimertinib monotherapy

Combination agent monotherapy

Osimertinib + combination agent

Monitoring and Data Collection:

Measure tumor volumes and mouse body weights 2-3 times per week.[29]

Observe animals daily for any signs of toxicity.

Study Endpoint and Analysis:

Conclude the study when tumors in the control group reach a specified size (e.g., 2000

mm³) or after a fixed duration (e.g., 28 days).[29]

At the endpoint, euthanize the mice and excise the tumors.
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Measure final tumor weights and calculate Tumor Growth Inhibition (TGI) for each

treatment group relative to the vehicle control.

Tumors can be preserved for further pharmacodynamic analysis (e.g., Western blot,

immunohistochemistry).

Combination Effect
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Caption: Conceptual relationship of synergistic, additive, and antagonistic drug interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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